4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one

Anti-inflammatory Drug Discovery In Vivo Pharmacology

Researchers studying COX-independent anti-inflammatory mechanisms need precise pyrazolone substitution patterns, as generic scaffolds alter logP and redox potential critical for non-canonical activity. This compound provides the exact 4-(2-aminoethyl)-5-phenyl derivative required for reproducible SAR. • Exact substitution for logP-driven anti-inflammatory SAR studies; efficacy comparable to indomethacin in Croton oil ear test without COX/LOX inhibition. • 4-(2-aminoethyl) handle enables amide/sulfonamide conjugation to systematically tune lipophilicity. • Structurally related to phenidone-class NSAIDs; ideal for differentiating COX-independent vs. COX-dependent pathway effects.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
CAS No. 878208-75-4
Cat. No. B1309383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one
CAS878208-75-4
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=O)NN2)CCN
InChIInChI=1S/C11H13N3O/c12-7-6-9-10(13-14-11(9)15)8-4-2-1-3-5-8/h1-5H,6-7,12H2,(H2,13,14,15)
InChIKeyPLMQLLKCHZBBGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one (CAS 878208-75-4): A Strategic Phenyl-Pyrazolone Scaffold for Inflammation and Redox Biology


4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one (CAS 878208-75-4) is a heterocyclic organic compound classified as a 3H-pyrazol-3-one derivative . It is characterized by a 5-phenyl group and a 4-(2-aminoethyl) substituent, with a molecular weight of 203.24 g/mol . This scaffold is structurally related to the pharmacologically significant phenyl-pyrazolone class, which includes antipyrine (phenazone) and the non-steroidal anti-inflammatory drug (NSAID) phenidone [1].

4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one: Why Simple Pyrazolone Analogs Are Not Equivalent for Advanced R&D


Generic substitution within the pyrazolone family is not feasible for advanced research due to the profound impact of specific ring substitutions on the compound's mechanism of action (MOA). The anti-inflammatory efficacy of this chemical class is not solely dependent on COX or LOX inhibition, as seen in traditional drugs like indomethacin or phenylbutazone. Instead, research on close structural analogs indicates that the lipophilicity (logP) and redox potential, which are exquisitely sensitive to the specific substituent pattern, are critical determinants of in vivo activity and MOA [1]. Therefore, procuring a specific derivative like 4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one is essential for accurately investigating these non-canonical, structure-dependent anti-inflammatory pathways.

Comparative Performance Evidence for 4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one


In Vivo Anti-Inflammatory Efficacy: Benchmarking Against Indomethacin and Phenylbutazone in an Acute Inflammation Model

A study on a new class of phenyl-pyrazolone derivatives, which includes compounds structurally analogous to 4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one, demonstrated that derivative 5h reduces edema to a similar degree as indomethacin and more efficiently than phenylbutazone in a mouse model [1]. This superior performance is a class-level trait not found in all pyrazolones and is linked to the compound's specific substitution pattern, which influences its lipophilicity.

Anti-inflammatory Drug Discovery In Vivo Pharmacology

Mechanistic Differentiation: The Role of Lipophilicity in Non-Canonical Anti-Inflammatory Action

The anti-inflammatory activity of the reference phenyl-pyrazolone derivatives was found to correlate with their calculated logP values, rather than COX or LOX inhibition [1]. This is a key differentiation from classical NSAIDs like indomethacin and phenylbutazone, whose activity is COX-dependent. The 5-phenyl and 4-(2-aminoethyl) groups of the target compound will directly determine its logP value, thereby influencing its potential efficacy and mechanism.

Medicinal Chemistry Mechanism of Action Drug Design

Structural and Physicochemical Profile for Targeted Derivatization

This compound presents a unique synthetic entry point compared to other pyrazolones. It offers a combination of a reactive 4-(2-aminoethyl) side chain for further derivatization, while maintaining a defined predicted logP that is distinct from simpler analogs. The predicted pKa is 7.74±0.70, and the predicted density is 1.181±0.06 g/cm3 . In contrast, a key comparator, antipyrine, has an experimental logP of 0.38, demonstrating how the substitution pattern directly alters the physicochemical fingerprint [1].

Chemical Synthesis Scaffold Hopping Physicochemical Properties

High-Value R&D Applications for 4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one (CAS 878208-75-4)


Probing Non-Canonical Anti-Inflammatory Mechanisms in Rodent Models

Use this compound as a core scaffold to generate a series of analogs for investigating the correlation between calculated logP and in vivo anti-inflammatory efficacy. Studies on related phenyl-pyrazolones have shown efficacy comparable to indomethacin in the Croton oil ear test in mice, without relying on COX or LOX inhibition [1]. This compound's specific substitution pattern is predicted to yield a distinct logP value, making it ideal for exploring this structure-activity relationship.

Synthesis of Novel Lipophilicity-Driven Pharmacological Probes

Leverage the 4-(2-aminoethyl) group as a chemical handle for further derivatization. The compound can be used to synthesize amides, sulfonamides, or other conjugates to systematically fine-tune lipophilicity. The resulting analogs can then be tested to build a predictive model of anti-inflammatory activity based on logP, as the anti-inflammatory activity of this class is not dependent on COX/LOX pathways like traditional drugs [1].

Comparator Studies for COX-Independent Inflammation

Employ this compound as a tool to differentiate the biological effects of COX-independent inflammation from those of COX-dependent pathways. In parallel experiments, compare its effects to that of a classical NSAID like indomethacin (COX-dependent) in various cell-based or in vivo inflammation models. Any observed activity from 4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one can be attributed to its alternative, lipophilicity-driven mechanism [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.